Duloxetine

説明

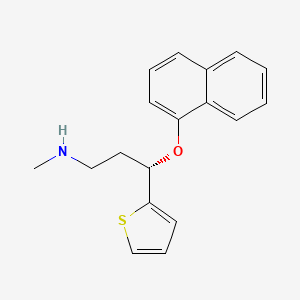

Structure

3D Structure

特性

IUPAC Name |

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048385 | |

| Record name | Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Duloxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

9.7 °C (49.5 °F) - closed cup | |

| Record name | DULOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

2.96e-03 g/L | |

| Record name | Duloxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116539-59-4, 136434-34-9 | |

| Record name | Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duloxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duloxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5TNM5N07U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DULOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Duloxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Neurobiological Mechanisms of Action Research

Monoamine Reuptake Inhibition Profile

Duloxetine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). patsnap.comdroracle.ai Its primary mechanism of action involves blocking the presynaptic reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the brain. patsnap.comdroracle.ai This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. patsnap.comdroracle.aidroracle.ai Preclinical studies have established that this compound is a potent and selective inhibitor of both the serotonin and norepinephrine transporters. droracle.aidrugbank.com It demonstrates a relatively balanced affinity for both transporters. bmj.com Unlike some other antidepressants, this compound has no significant affinity for dopaminergic, cholinergic, histaminergic, opioid, glutamate (B1630785), or GABA receptors. drugbank.comwikipedia.org

This compound is a potent inhibitor of the neuronal serotonin transporter (SERT or 5-HTT). droracle.aidrugbank.com By binding to SERT, it blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, which increases the availability of serotonin to bind with postsynaptic receptors. droracle.aiyoutube.com Research comparing this compound to the selective serotonin reuptake inhibitor (SSRI) escitalopram (B1671245) found that their ability to inhibit 5-HTT ex vivo was comparable. nih.gov Further analysis predicted a maximal reuptake inhibition for the serotonin transporter of 84% for this compound. nih.gov Studies in SERT knockout rats have shown that chronic treatment with this compound can normalize the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and prefrontal cortex, suggesting that even with a genetically deficient transporter, the compound can induce neuroplastic changes. nih.gov

In addition to its effects on serotonin, this compound is also a potent inhibitor of the norepinephrine transporter (NET). droracle.aidroracle.aidrugbank.com This action increases the concentration of norepinephrine in the synaptic cleft, potentiating noradrenergic activity in the central nervous system (CNS). patsnap.comdroracle.ai In comparative studies, this compound was found to inhibit NET more potently than escitalopram. nih.gov The maximal predicted reuptake inhibition for NET by this compound was determined to be 67%. nih.gov Positron Emission Tomography (PET) scans in healthy human subjects have been used to quantify NET occupancy at different single oral doses of this compound.

| This compound Dose | NET Occupancy |

|---|---|

| 20 mg | 29.7% |

| 40 mg | 30.5% |

| 60 mg | 40.0% |

These findings directly demonstrate the dose-dependent relationship between this compound and its engagement with the norepinephrine transporter in the human brain. nih.gov

Modulation of Descending Pain Inhibitory Pathways

A significant aspect of this compound's mechanism of action is its ability to modulate descending pain inhibitory pathways within the central nervous system. bmj.comnih.govdrugbank.comnih.gov This action is believed to be the primary basis for its analgesic properties. bmj.comdroracle.ai By increasing the levels of both serotonin and norepinephrine, this compound enhances the activity of these descending pathways, which originate in the brainstem and project down to the spinal cord. drugbank.comdroracle.ainumberanalytics.com This enhancement strengthens the body's endogenous pain-suppressing mechanisms. patsnap.comdrugbank.com Research suggests that increasing both neurotransmitters simultaneously is more effective for producing analgesia than increasing either one alone. bmj.com

This compound exerts a key part of its analgesic effect at the level of the spinal cord dorsal horn. drugbank.comnih.gov It strengthens the serotonergic and noradrenergic pathways that descend and inhibit the activity of dorsal horn neurons. nih.gov These neurons are critical for transmitting pain signals from the periphery to the brain. By increasing the availability of serotonin and norepinephrine in the dorsal horn, this compound raises the activation threshold required to send a pain signal onward. drugbank.com Animal models of neuropathic pain have demonstrated that this compound's analgesic effects are mediated by the spinal monoamine system. researchgate.net Studies have also shown that this compound can induce the release of acetylcholine (B1216132) in the spinal dorsal horn, suggesting a complex interplay of neurotransmitter systems in its pain-modulating effects. nih.gov The integrity of noradrenergic projections in the dorsal horn is crucial for this compound's efficacy. nih.gov

Central Nervous System Effects Beyond Classical Monoamine Reuptake

This compound's therapeutic effects extend beyond its well-established role as a serotonin-norepinephrine reuptake inhibitor (SNRI). Emerging research has illuminated its engagement with several other neurobiological systems, contributing to a more comprehensive understanding of its pharmacological profile. These mechanisms include its influence on neurotrophic factors, modulation of the cholinergic system, specific actions on spinal cord nuclei, and immunomodulatory properties.

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression and Neuroplasticity

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein involved in neuronal survival, differentiation, and synaptic plasticity. nih.govnih.gov Research indicates that this compound can modulate BDNF levels, which may be a key mechanism underlying its therapeutic effects.

Studies in animal models have demonstrated that chronic, but not acute, treatment with this compound significantly increases the levels of the mature form of BDNF in the prefrontal cortex. nih.gov This effect is dose-dependent, with notable increases observed at specific concentrations. nih.gov For instance, in rats, chronic administration of this compound (30 mg/kg/day for 14 days) led to a significant increase in the mature form of BDNF in the prefrontal cortex. nih.gov This upregulation of BDNF is thought to promote neuroplastic changes that may be deficient in certain pathological states. nih.gov

Furthermore, long-term treatment with this compound has been shown to normalize altered BDNF mRNA expression in the hippocampus and prefrontal cortex of serotonin transporter knockout rats, a model that exhibits depression-like behaviors. nih.gov This normalization is achieved through the modulation of specific neurotrophin transcripts. nih.gov Chronic this compound administration has also been found to reverse cognitive deficits and increase BDNF protein expression in the medial prefrontal cortex of mice previously exposed to social stress during adolescence. nih.gov

In addition to its effects on BDNF, this compound is believed to influence neuroplasticity through the regulation of other molecules. For example, it has been shown to increase the expression of GAP-43, a protein associated with neuronal growth and plasticity. tmu.edu.tw The enhancement of neurotrophic factor signaling and the promotion of synaptic plasticity are considered crucial for the therapeutic actions of this compound. tmu.edu.twnih.gov

| Study Type | Model | Brain Region | Treatment Duration | Effect on BDNF | Citation |

|---|---|---|---|---|---|

| Animal Study | Wistar male rats | Prefrontal Cortex | 14 days (chronic) | Significant increase in mature BDNF | nih.gov |

| Animal Study | Wistar male rats | Prefrontal Cortex | Single dose (acute) | No significant change | nih.gov |

| Animal Study | Serotonin transporter knockout rats | Hippocampus and Prefrontal Cortex | 21 days (chronic) | Normalized BDNF mRNA expression | nih.govbohrium.com |

| Animal Study | Adult male mice exposed to adolescent social stress | Medial Prefrontal Cortex | Chronic | Increased BDNF protein expression and reversed cognitive deficits | nih.gov |

| Human Study | Patients with Generalized Anxiety Disorder | Serum | 15 weeks | Increase in BDNF levels | bohrium.com |

Butyrylcholinesterase (BChE) Inhibition and Cholinergic System Modulation

Recent research has identified this compound as a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine. nih.govnih.gov This finding suggests a secondary mechanism of action that could contribute to its therapeutic profile, particularly in conditions associated with cholinergic deficits.

Ex vivo enzyme kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of human BChE. nih.govnih.gov The inhibition constant (Ki) for this compound against human BChE has been estimated to be approximately 210-351 nM. nih.govnih.govbohrium.combohrium.com This potency is comparable to or even greater than some established cholinesterase inhibitors like physostigmine. nih.govnih.gov In contrast, this compound shows significantly weaker inhibition of acetylcholinesterase (AChE), with a Ki value of around 65.5 μM, indicating its selectivity for BChE. nih.gov

The plasma concentrations of this compound achieved with standard therapeutic doses in humans are within the range that would be expected to produce a pharmacologically relevant in vivo inhibition of BChE. nih.govnih.govbohrium.combohrium.com This cholinergic-enhancing effect may be particularly relevant in elderly individuals or those with cognitive impairments, where BChE levels can be elevated. nih.govnih.gov

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Citation |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | ~210-351 nM | Competitive | nih.govnih.govbohrium.combohrium.com |

| Acetylcholinesterase (AChE) | ~65.5 μM | Mixed-competitive | nih.gov |

Mechanisms of Action on Onuf's Nucleus and External Urethral Sphincter Regulation

This compound's efficacy in the management of stress urinary incontinence (SUI) is attributed to its specific action within the sacral spinal cord, particularly on a group of motor neurons known as Onuf's nucleus. nih.govnih.govnih.gov This nucleus provides the primary innervation to the external urethral sphincter (EUS), a striated muscle critical for maintaining urinary continence. nih.govbohrium.com

The motor neurons within Onuf's nucleus are densely innervated by serotonergic (5-HT) and noradrenergic (NE) terminals. nih.govbohrium.com By inhibiting the reuptake of both serotonin and norepinephrine in the synaptic clefts of Onuf's nucleus, this compound enhances the stimulation of postsynaptic α1-adrenergic and 5-HT2 receptors on the pudendal motor neurons that innervate the EUS. nih.govnih.govnih.gov This increased neurotransmitter availability leads to a facilitation of EUS contraction and an increase in sphincter tone during the urine storage phase of the micturition cycle. nih.govnih.govexplorationpub.com

Animal studies have provided direct evidence for this mechanism. In cat models, this compound administration resulted in a dose-dependent increase in periurethral electromyography (EMG) activity, indicative of enhanced sphincter contraction. nih.govnih.gov This effect is specific to the storage phase and does not interfere with the relaxation of the sphincter during urination, thus preserving the normal synergy between the bladder and the sphincter. nih.gov The enhancing effect of this compound on the urethral continence reflex appears to be primarily mediated by the activation of α1-adrenoceptors in the spinal cord. bohrium.com

This central mechanism of action, which strengthens the contraction of the external urethral sphincter, is believed to be the primary way this compound improves symptoms in individuals with stress urinary incontinence. explorationpub.comoup.com

Investigation of Immunomodulatory and Anti-inflammatory Mechanisms

A growing body of evidence suggests that this compound possesses immunomodulatory and anti-inflammatory properties, which may contribute to its therapeutic effects in various conditions. These effects are mediated through the modulation of cytokines, immune cells, and inflammatory signaling pathways.

Clinical studies in patients with major depressive disorder have shown that this compound treatment can alter the levels of various pro- and anti-inflammatory cytokines. For example, a 4-week treatment with this compound was found to significantly decrease the serum levels of interleukin-8 (IL-8), interleukin-12 (B1171171) (IL-12), and interferon-gamma (IFN-γ). nih.gov Another study reported that this compound's effect on cytokine profiles could differ based on early treatment response, suggesting a complex interaction between the drug and the immune system. nih.gov In this study, early responders showed a reduction in Th1 cytokines like tumor necrosis factor-alpha (TNF-α), while early non-responders exhibited an increase in Th1 cytokines. nih.gov

Preclinical studies have further elucidated the anti-inflammatory actions of this compound. In a mouse model of kainic acid-induced excitotoxicity, this compound treatment suppressed the activation of microglia and astrocytes and reduced the levels of the pro-inflammatory cytokines TNF-α and interleukin-1beta (IL-1β) in the hippocampus. nih.gov Similarly, this compound has been shown to ameliorate lipopolysaccharide-induced microglial activation by suppressing the expression of inducible nitric oxide synthase (iNOS). bohrium.com

The mechanisms underlying these immunomodulatory effects are thought to involve the modulation of key signaling pathways. For instance, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway in a rat model of diabetic neuropathic pain, leading to a downregulation of TLR4, MyD88, and NF-κB expression. oup.com The influence of serotonin and norepinephrine on immune cells, which possess receptors for these neurotransmitters, is also considered a key factor in the immunomodulatory effects of this compound. nih.govnih.gov

| Cytokine | Observed Effect | Study Context | Citation |

|---|---|---|---|

| IL-1β | Decreased | Mouse model of kainic acid-induced excitotoxicity | nih.gov |

| IL-2 | No significant change | Patients with Major Depressive Disorder | nih.gov |

| IL-6 | No significant change | Patients with Major Depressive Disorder | nih.gov |

| IL-8 | Decreased | Patients with Major Depressive Disorder | nih.gov |

| IL-10 | Decreased in early non-responders | Patients with Major Depressive Disorder | nih.gov |

| IL-12 | Decreased | Patients with Major Depressive Disorder | nih.gov |

| IFN-γ | Decreased | Patients with Major Depressive Disorder | nih.gov |

| TNF-α | Decreased | Mouse model of kainic acid-induced excitotoxicity | nih.gov |

| TNF-α | Decreased in early responders | Patients with Major Depressive Disorder | nih.gov |

Pharmacokinetic Research and Disposition

Hepatic Metabolism Pathways and Enzyme Systems

Duloxetine is extensively metabolized in the liver through oxidation, methylation, and conjugation processes. pharmgkb.org The primary biotransformation pathways involve the oxidation of the naphthyl ring, followed by conjugation and further oxidation. fda.govnih.gov

Role of Cytochrome P450 Isozymes (CYP1A2, CYP2D6) in Biotransformation

The hepatic metabolism of this compound is predominantly mediated by two cytochrome P450 (CYP) isozymes: CYP1A2 and CYP2D6. drugbank.comfda.govpom.go.id While both enzymes contribute, CYP1A2 is considered the major enzyme involved in this compound's metabolism in vivo. drugbank.compharmgkb.org Studies using human liver microsomes have shown that both CYP2D6 and CYP1A2 are capable of forming 4-hydroxy, 5-hydroxy, and 6-hydroxy this compound metabolites. pharmgkb.org

This compound is also a moderate inhibitor of CYP2D6. fda.govclevelandclinicmeded.compharmgkb.orgwikipedia.org This inhibitory effect on CYP2D6 can lead to increased exposure of other drugs that are primarily metabolized by this enzyme. fda.govnih.gov Conversely, potent inhibitors of CYP1A2, such as fluvoxamine (B1237835), can significantly increase this compound exposure, with reported increases in AUC by approximately 6-fold and Cmax by about 2.5-fold. fda.govnih.goveuropa.eu

Factors Influencing this compound Systemic Exposure

Several intrinsic and extrinsic factors can influence the systemic exposure of this compound.

Genetic Polymorphisms in Drug-Metabolizing Enzymes (e.g., CYP2D6 Genotype)

Genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2D6, can affect this compound pharmacokinetics. nih.govnih.govpharmgkb.org Based on enzymatic activity, individuals can be categorized into different CYP2D6 metabolizer phenotypes: ultrarapid metabolizers (UMs), rapid metabolizers, normal metabolizers (NMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). nih.gov

Studies have shown that CYP2D6 poor metabolizers (PMs) may exhibit significantly higher concentrations of this compound compared to other metabolizer groups. nih.govgsconlinepress.com For instance, one study found that CYP2D6 PMs had a twofold higher this compound concentration-to-dose (C/D) ratio compared to NMs. uio.noresearchgate.net While some smaller studies have reported elevated this compound exposure in IMs, larger studies and reviews suggest that convincing evidence for a clinically significant kinetic effect of CYP2D6 variant phenotypes on this compound clearance is lacking. uio.nog-standaard.nl The FDA label notes that concomitant administration of this compound with a potent CYP1A2 inhibitor (like fluvoxamine) to CYP2D6 poor metabolizers results in altered this compound pharmacokinetics. mdpi.com

Table 1: Influence of CYP2D6 Genotype on this compound Concentration-to-Dose Ratio

| CYP2D6 Phenotype | Number of Patients (n) | Mean C/D Ratio (ng/mL)/mg (95% CI) | Relative C/D Ratio (vs. NM) | p-value (vs. NM) |

| Poor Metabolizers (PM) | 23 | 0.76 | 195% higher | 0.009 |

| Intermediate Metabolizers (IM) | 121 | Not significantly different | - | ≥0.09 |

| Normal Metabolizers (NM) | 120 | 0.39 | 100% | - |

| Ultrarapid Metabolizers (UM) | 5 | Not significantly different | - | ≥0.09 |

Note: Data for male patients <65 years and sampling time 24h. uio.no

Influence of Demographic and Physiological Variables (e.g., Sex, Age, Smoking Status) on Pharmacokinetics

Patient demographic characteristics, including sex, age, and smoking status, have been identified as factors influencing this compound pharmacokinetics. nih.govpharmgkb.orgnih.gov

Sex: this compound plasma concentrations are generally higher in women compared to men, with apparent oral clearance (CL/F) being approximately 40% lower in females than in males. pharmgkb.orguio.noresearchgate.netnih.gov

Age: Apparent oral clearance (CL/F) of this compound tends to decrease with increasing age. nih.gov Patients aged 65 years and older have been observed to have a 56% higher this compound C/D ratio compared to younger patients. uio.noresearchgate.net

Smoking Status: Smoking is associated with a decrease in this compound concentration, with non-smokers exhibiting higher plasma concentrations than smokers. pharmgkb.orgnih.govnih.gov This effect is attributed to differences in CYP1A2 expression or activity levels, as smoking can induce CYP1A2 activity. pharmgkb.orgnih.gov

Despite these observed differences, specific dose recommendations based solely on sex, age, or smoking status are generally not warranted due to considerable overlap in this compound exposure among these subgroups. nih.govnih.gov However, a combination of factors, such as being a CYP2D6 PM, female, and over 65 years old, may put individuals at a higher risk of elevated this compound levels (e.g., threefold higher C/D ratio). uio.noresearchgate.net

Table 2: Influence of Demographic Variables on this compound Concentration-to-Dose Ratio

| Variable | Effect on C/D Ratio (vs. reference) | p-value |

| Female Sex | 46% higher (vs. male) | 0.04 |

| Age ≥ 65 years | 56% higher (vs. <65 years) | 0.01 |

Note: Data adjusted for other variables in a multiple linear regression model. uio.noresearchgate.net

Impact of Renal and Hepatic Impairment on Drug Clearance

Renal and hepatic impairment significantly impact this compound clearance due to its primary metabolism in the liver and excretion of metabolites via the kidneys. nih.govdroracle.ai

Renal Impairment:

Mild to Moderate Renal Impairment (Creatinine Clearance 30-80 mL/min): No significant effect on this compound apparent clearance is expected, and therefore, no dosage adjustment is typically necessary. pom.go.ideuropa.eudroracle.aifda.govdroracle.ai

Severe Renal Impairment (Creatinine Clearance < 30 mL/min) or End-Stage Renal Disease (ESRD) requiring dialysis: this compound is generally not recommended and should be avoided in these patients. pom.go.idclevelandclinicmeded.comeuropa.eudroracle.aifda.govdroracle.ai In patients with ESRD receiving chronic intermittent hemodialysis, this compound Cmax and AUC values were approximately 100% greater (2-fold higher) compared to healthy subjects, indicating increased exposure and potential for accumulation of this compound and its metabolites to toxic levels. pom.go.iddroracle.aidroracle.ai

Hepatic Impairment:

this compound is contraindicated in patients with liver disease resulting in hepatic impairment. pom.go.idclevelandclinicmeded.comeuropa.eufda.govdroracle.airesearchgate.nethep-druginteractions.org

Patients with clinically evident hepatic impairment, particularly cirrhosis, show a substantial decrease in the ability to metabolize and eliminate this compound. pom.go.iddroracle.airesearchgate.net

Following a single 20 mg oral dose, subjects with moderate hepatic impairment (Child-Pugh Class B) had a mean plasma this compound exposure (AUC) that was fivefold higher, and the elimination half-life was approximately three times longer compared to healthy subjects. droracle.airesearchgate.net The apparent plasma clearance was significantly lower (e.g., 24 L/h in cirrhotics versus 160 L/h in healthy subjects). researchgate.net

This reduced clearance leads to significantly elevated plasma levels and an increased risk of adverse effects. droracle.ai

Table 3: Impact of Organ Impairment on this compound Pharmacokinetics

| Impairment Type | Severity | Effect on this compound Pharmacokinetics | Recommendation for Use |

| Renal Impairment | Mild to Moderate (CrCl 30-80 mL/min) | No significant effect on apparent clearance. droracle.aidroracle.ai | No dosage adjustment necessary. droracle.aidroracle.ai |

| Renal Impairment | Severe (CrCl < 30 mL/min) or ESRD | ~2-fold higher Cmax and AUC. droracle.aidroracle.ai Potential for metabolite accumulation. droracle.aidroracle.ai | Avoid use; not recommended. europa.eudroracle.aifda.govdroracle.ai |

| Hepatic Impairment | Moderate (Child-Pugh Class B) | ~5-fold increase in AUC; ~3-fold longer half-life. droracle.airesearchgate.net | Use with caution; reduced dose may be recommended. droracle.ai |

| Hepatic Impairment | Severe (Child-Pugh Class C) | Significantly reduced clearance. droracle.ai | Contraindicated. droracle.ai |

Preclinical Research Models and Findings

Neuroplasticity and Synaptic Modulation Studies in Animal Models

Preclinical investigations have highlighted duloxetine's capacity to influence neuroplasticity and synaptic modulation, particularly in the context of neurological and psychiatric conditions. Chronic administration of this compound has been shown to increase brain-derived neurotrophic factor (BDNF) messenger RNA (mRNA) and protein levels in the prefrontal cortex (PFC) of animal models of depression, correlating with improvements in emotional behaviors. frontiersin.org This effect of antidepressant treatments can be abrogated by the inhibition or abolishment of BDNF signaling. frontiersin.org

Furthermore, research indicates that prolonged stress, a factor implicated in the pathophysiology of depression, can enhance glutamate (B1630785) activity through postsynaptic mechanisms by regulating N-methyl-D-aspartate (NMDA) receptors. nih.gov Concomitant treatment with this compound was observed to normalize the increased expression of glutamatergic receptor subunits (GluN1, GluN2A, and GluN2B) and correct alterations in receptor phosphorylation induced by stress exposure, particularly in the ventral hippocampus. nih.gov These findings suggest that this compound may exert its long-term effects through the modulation of glutamatergic synapses. nih.gov

While this compound promotes neuroplasticity and modulates serotonergic and noradrenergic systems, studies comparing its neurogenic effects to other antidepressants and interventions like running have yielded varied results. For instance, in mice, neither this compound nor fluoxetine (B1211875) improved new cell survival, although fluoxetine did enhance neuronal differentiation of newly generated cells. nih.gov this compound treatment did not affect locomotor activity in these studies. nih.gov

Table 1: Effects of this compound on Neuroplasticity Markers in Animal Models

| Animal Model | Brain Region | Neuroplasticity Marker | Effect of this compound Treatment | Reference |

| Mouse Model of Depression | Prefrontal Cortex (PFC) | BDNF mRNA and Protein | Increased levels | frontiersin.org |

| Rat Model of Chronic Mild Stress | Ventral Hippocampus | GluN1, GluN2A, GluN2B Subunits of NMDA Receptors | Normalized increased expression and corrected phosphorylation changes | nih.gov |

| Mouse Model | Dentate Gyrus (Hippocampus) | New Cell Survival | No significant improvement observed | nih.gov |

Mechanisms of Action in Stress Urinary Incontinence Animal Models

In the context of stress urinary incontinence (SUI), preclinical studies have extensively investigated this compound's mechanism of action, primarily focusing on its central nervous system (CNS) effects on the lower urinary tract. This compound functions as a balanced dual serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake inhibitor. nih.govnih.gov Its efficacy in SUI is attributed to the inhibition of presynaptic reuptake of 5-HT and NE in Onuf's nucleus, located in the sacral spinal cord. nih.govnih.govfrontiersin.org This inhibition leads to an increased concentration of 5-HT and NE in the synaptic cleft. nih.govnih.gov

The increased availability of these neurotransmitters in Onuf's nucleus enhances glutamatergic activation of the pudendal motor nerve, which innervates the external urethral sphincter (EUS). nih.govdrugbank.com This enhanced signaling results in stronger contraction and sustained tone of the striated urethral sphincter during the urine storage phase. nih.govnih.govdrugbank.com Early animal studies, particularly in chloralose-anesthetized female cats, demonstrated that this compound administration led to a dose-dependent increase in bladder capacity and enhanced periurethral striated muscle activity. nih.govnih.govdovepress.com For instance, cats with acetic acid-induced bladder irritation showed a significant, dose-dependent improvement in bladder capacity (up to 5-fold) and periurethral electromyography (EMG) activity (up to 8-fold) of the striated sphincter musculature during the storage phase. nih.gov

Further research in rat models of SUI induced by vaginal distension (VD) has confirmed these findings. Intravenous administration of this compound increased the amplitude of urethral pressure responses during sneezing and baseline urethral pressure, preventing sneeze-induced urine leakage. physiology.orgics.org This effect is mediated by facilitating noradrenergic and serotonergic systems in the spinal cord, thereby enhancing the sneeze-induced active urethral closure mechanism. physiology.org Specifically, this compound's effects on the external urethral sphincter activity are thought to be mediated through activation of 5-HT2 and α1-adrenergic receptors in the spinal cord. ics.orgnih.gov These studies underscore that this compound's beneficial effects on SUI are primarily due to central rather than peripheral mechanisms. dovepress.com

Table 2: Preclinical Findings on this compound's Mechanism in SUI Animal Models

| Animal Model | Key Observation | Mechanism Attributed to this compound | Reference |

| Female Cat | Dose-dependent increase in bladder capacity and periurethral EMG activity of external urethral sphincter. | Increased 5-HT and NE in Onuf's nucleus, enhancing pudendal nerve activity. | nih.govnih.govdovepress.com |

| Rat (Vaginal Distension SUI Model) | Increased amplitude of sneeze-induced urethral pressure responses and urethral baseline pressure; prevention of sneeze-induced urine leakage. | Facilitation of noradrenergic and serotonergic systems in the spinal cord, enhancing active urethral closure reflex via 5-HT2 and α1-adrenergic receptors. | physiology.orgics.org |

Clinical Research on Efficacy and Therapeutic Applications

Major Depressive Disorder (MDD)

Duloxetine's efficacy in treating MDD has been established through numerous double-blind, placebo-controlled studies, demonstrating its ability to improve both emotional and physical symptoms associated with depression.

Acute Treatment Outcomes, Response, and Remission Rates

In acute treatment phases for MDD, this compound has shown significant superiority over placebo in achieving response and remission. Studies have utilized scales such as the 17-item Hamilton Rating Scale for Depression (HAMD17) and the Montgomery-Åsberg Depression Rating Scale (MADRS) to assess outcomes.

Pooled analyses of multiple acute trials have indicated that this compound significantly increases response rates (defined as a ≥50% reduction in HAMD17 total score) compared to placebo. For instance, response rates for this compound ranged from 48.8% to 59.6%, while for placebo, they were between 35.0% and 42.2%, demonstrating an average of 40% superiority of this compound over placebo. dovepress.com

Remission rates (typically defined as a HAMD17 total score ≤7 or MADRS total score ≤10) have also been significantly higher with this compound. In published trials, remission rates for this compound ranged from 23% to 54%, compared to 15% to 30% for placebo-treated patients based on last-observation-carried-forward analysis. dovepress.com In one randomized, double-blind, placebo-controlled trial, remission rates at endpoint were 46% for this compound 80 mg/day and 52% for this compound 120 mg/day, both significantly superior to placebo (30%). dovepress.comcaldic.com

Table 1: Acute Treatment Outcomes in MDD (Selected Studies)

| Outcome Measure | This compound (Range/Specific) | Placebo (Range/Specific) | Significance | Source |

| Response Rate | 48.8% - 59.6% | 35.0% - 42.2% | Superior | dovepress.com |

| Remission Rate | 23% - 54% | 15% - 30% | Superior | dovepress.com |

| Remission Rate (80 mg/day) | 46% | 30% | p=0.034 | caldic.com |

| Remission Rate (120 mg/day) | 52% | 30% | p=0.004 | caldic.com |

Long-Term Efficacy and Relapse Prevention Studies

MDD is a chronic, recurring condition, underscoring the importance of long-term treatment and relapse prevention. This compound has demonstrated sustained efficacy in continuation and maintenance phases of treatment. A 52-week open-label study indicated that this compound maintained efficacy in the long-term treatment of MDD. caldic.com

In relapse prevention studies, this compound has proven effective in extending the time to relapse and reducing relapse rates. For instance, in a randomized, double-blind, placebo-controlled study, after 12 weeks of acute treatment with this compound (60 mg daily), 82.6% of patients who continued on this compound for an additional 26 weeks remained relapse-free, compared to 71.5% of patients randomized to placebo. cambridge.orgcambridge.org The estimated probabilities of relapse at the end of a 52-week study were 33.1% in the placebo group and 14.4% in patients receiving this compound, showing a significant difference (p < 0.001). europa.eu This indicates that this compound significantly prolonged the time to relapse compared to placebo. cambridge.org

Efficacy in Managing Painful Physical Symptoms Associated with Depression

A notable aspect of this compound's efficacy in MDD is its ability to address associated painful physical symptoms (PPS), such as back pain, abdominal pain, and musculoskeletal pain, which are common in depressed patients and can predict poorer treatment outcomes. dovepress.comnih.govcaldic.com this compound's dual reuptake inhibition of serotonin (B10506) and norepinephrine (B1679862) is believed to contribute to its efficacy in both emotional and physical symptom domains. caldic.com

Generalized Anxiety Disorder (GAD) Clinical Efficacy

This compound has demonstrated significant efficacy in the treatment of Generalized Anxiety Disorder (GAD). Multiple placebo-controlled, randomized, double-blind studies have shown that this compound significantly improves symptoms of GAD, as measured by instruments such as the Hamilton Anxiety Rating Scale (HAMA) and the Clinical Global Impressions Scale (CGI-I). dovepress.comdrugbank.comnih.gov

Neuropathic Pain Syndromes

This compound's mechanism of action, involving the reuptake inhibition of serotonin and norepinephrine, is particularly relevant for its analgesic properties in neuropathic pain conditions.

Diabetic Peripheral Neuropathic Pain (DPNP) Research

This compound is an established treatment for painful diabetic peripheral neuropathic pain (DPNP). Clinical trials have consistently demonstrated its efficacy in reducing pain severity in patients with DPNP, including those without comorbid depression. nih.govnih.govoup.comircmj.com

In randomized, placebo-controlled trials, this compound at doses of 60 mg once daily and 60 mg twice daily significantly improved various pain measures. nih.govoup.com A meta-analysis of 7 randomized controlled trials found this compound to be more efficacious than placebo in terms of pain improvement (mean difference [MD] −0.89; 95% confidence interval [CI] −1.09 to −0.69; P < 0.00001). nih.gov

Key findings from DPNP research include:

Pain Reduction: this compound demonstrated a rapid onset of action, with separation from placebo on the 24-hour average pain severity score beginning as early as week 1. nih.gov A total of 6 studies reported that this compound was significantly more efficacious than placebo in achieving a 50% pain reduction (Odds Ratio [OR] = 2.06, 95% CI = 1.67 to 2.54, P < 0.00001) and a 30% pain reduction (OR = 2.25, 95% CI = 1.86 to 2.72, P < 0.00001). nih.gov

Quality of Life: this compound significantly improved patients' quality of life, as assessed by measures such as the Clinical Global Impression severity subscale, Patient Global Impression of Improvement scale, and the European Quality of Life Instrument 5D version. nih.gov

Functional Outcomes: Acute treatment with this compound was associated with significant improvement in functional outcomes in persons with DPNP, including measures from the SF-36 health survey and Brief Pain Inventory (BPI) interference. oup.com

Table 2: Pain Reduction in DPNP with this compound vs. Placebo (Meta-analysis)

| Outcome Measure | This compound (OR/MD) | 95% CI | P-value | Source |

| Weekly Mean Pain Score | MD = -0.95 | -1.18 to -0.72 | < 0.00001 | nih.gov |

| ≥50% Pain Reduction | OR = 2.06 | 1.67 to 2.54 | < 0.00001 | nih.gov |

| ≥30% Pain Reduction | OR = 2.25 | 1.86 to 2.72 | < 0.00001 | nih.gov |

Pharmacological Interactions Research

Cytochrome P450-Mediated Drug-Drug Interactions

Duloxetine is extensively metabolized by the hepatic cytochrome P450 isoenzymes CYP1A2 and CYP2D6, with CYP1A2 being the greater contributor to its metabolism drugbank.comfda.govnih.gov. This metabolic pathway makes this compound susceptible to interactions with inhibitors and substrates of these enzymes.

Interactions with CYP1A2 Inhibitors (e.g., Fluvoxamine)

Potent inhibitors of CYP1A2 can significantly increase this compound plasma concentrations. Co-administration of this compound with potent CYP1A2 inhibitors should generally be avoided fda.govdrugs.com. For instance, fluvoxamine (B1237835), a potent CYP1A2 inhibitor, has been shown to markedly increase this compound exposure. Following oral administration, the area under the plasma concentration-time curve (AUC) of this compound increased by 460%, and the maximum plasma concentration (Cmax) increased by 141% when co-administered with fluvoxamine nih.govnih.gov. Other substances that inhibit CYP1A2 and can increase this compound levels include cimetidine (B194882) and ciprofloxacin (B1669076) medscape.commedicalnewstoday.comsinglecare.comdrugs.com. Conversely, smoking, which induces CYP1A2, is associated with a 30% decrease in this compound concentration nih.gov.

Table 1: Impact of CYP1A2 Inhibitors on this compound Pharmacokinetics

| CYP1A2 Inhibitor | Effect on this compound AUC | Effect on this compound Cmax | Reference |

| Fluvoxamine | Increased by 460% | Increased by 141% | nih.govnih.gov |

Interactions with CYP2D6 Inhibitors and Substrates

This compound is both a substrate for and a moderate inhibitor of CYP2D6 medscape.comfda.govnih.govfda.govnih.govresearchgate.net.

Interactions with CYP2D6 Inhibitors: Concomitant use of this compound with potent inhibitors of CYP2D6 can lead to higher this compound concentrations. On average, potent CYP2D6 inhibitors can increase this compound concentrations by approximately 60% medscape.comfda.govfda.gov. Examples of potent CYP2D6 inhibitors include quinidine, paroxetine, amiodarone, bupropion, dacomitinib, lumefantrine, and tipranavir (B1684565) drugbank.commedscape.comfda.govnih.govmedicalnewstoday.commedscape.com. While an increase in this compound exposure is observed with CYP2D6 inhibitors, it is generally to a lesser extent than with CYP1A2 inhibition and typically does not necessitate a dose adjustment of this compound nih.govnih.gov.

Paroxetine, a potent CYP2D6 inhibitor, increased the maximum plasma concentration of this compound and the area under the concentration-time curve at steady state by 1.6-fold nih.govresearchgate.net.

Interactions with CYP2D6 Substrates: As a moderate inhibitor of CYP2D6, this compound can increase the plasma concentrations of drugs primarily metabolized by this enzyme medscape.comfda.govfda.gov. Co-administration with drugs that are extensively metabolized by CYP2D6 and have a narrow therapeutic index should be approached with caution medscape.comfda.govdrugs.comfda.gov.

Tricyclic Antidepressants (TCAs): this compound can increase the levels of TCAs such as desipramine (B1205290), amitriptyline, imipramine, and nortriptyline, which are CYP2D6 substrates fda.govsinglecare.comfda.govnih.govresearchgate.netnih.gov. For example, this compound (60 mg twice daily) increased the AUC of desipramine by 2.9-fold and its Cmax by 1.7-fold nih.govresearchgate.net.

Phenothiazines and Type 1C Antiarrhythmics: this compound may increase the levels of phenothiazines and Type 1C antiarrhythmics like propafenone (B51707) and flecainide (B1672765) medscape.comfda.govmedicalnewstoday.comsinglecare.com. Due to the risk of serious ventricular arrhythmias and sudden death potentially associated with elevated plasma levels of thioridazine (B1682328) (a CYP2D6 substrate), this compound and thioridazine should not be co-administered medscape.comfda.govmedscape.com.

Tramadol (B15222): this compound can increase the level or effect of tramadol by affecting hepatic enzyme CYP2D6 metabolism medscape.comnih.gov. Tramadol is a prodrug metabolized by CYP2D6 to its active metabolite, O-desmethyltramadol nih.gov. Concomitant use of this compound with tramadol may lead to decreased analgesic efficacy of tramadol and an increased risk of serotonin (B10506) syndrome and seizures nih.gov.

Table 2: Impact of this compound on CYP2D6 Substrate Pharmacokinetics

| CYP2D6 Substrate | Effect on Substrate AUC | Effect on Substrate Cmax | Reference |

| Desipramine | Increased by 2.9-fold | Increased by 1.7-fold | nih.govresearchgate.net |

Pharmacodynamic Interactions with Other Neuroactive Agents

Beyond pharmacokinetic interactions, this compound's mechanism of action as a serotonin and norepinephrine (B1679862) reuptake inhibitor can lead to significant pharmacodynamic interactions with other agents affecting neurotransmitter systems or coagulation.

Interactions with Serotonergic Agents (e.g., MAOIs, SSRIs, SNRIs, Tramadol) and Serotonin Syndrome Risk

Concomitant use of this compound with other serotonergic agents can lead to an increased risk of serotonin syndrome, a potentially life-threatening condition resulting from excessive serotonin activity in the central nervous system goodrx.comrehabmypatient.commedscape.commayoclinic.orgaddictionresource.comdrugs.commedlineplus.gov. Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, confusion, hallucinations, coma), autonomic dysfunction (e.g., tachycardia, hyperthermia, diaphoresis, blood pressure lability), and neuromuscular abnormalities (e.g., hyperreflexia, myoclonus, tremor) drugs.commedlineplus.gov.

Monoamine Oxidase Inhibitors (MAOIs): Concurrent therapy with nonselective, irreversible MAOIs (e.g., isocarboxazid, phenelzine, tranylcypromine, methylene (B1212753) blue, procarbazine, rasagiline, selegiline) is contraindicated due to the high risk of serious, potentially fatal, serotonin syndrome goodrx.commedscape.comdrugs.commayoclinic.orgdrugs.comeuropa.eu. A washout period of at least 14 days is required between discontinuing MAOI therapy and initiating this compound, and at least 5 days after stopping this compound before starting an MAOI medscape.commayoclinic.orgdrugs.comeuropa.eu. While the risk is lower with selective, reversible MAOIs like moclobemide, concomitant use is still not recommended europa.eu.

Other Antidepressants (SSRIs, SNRIs, TCAs): Combining this compound with other serotonin-affecting antidepressants, including selective serotonin reuptake inhibitors (SSRIs like fluoxetine (B1211875), paroxetine, sertraline, citalopram (B1669093), escitalopram), other serotonin-norepinephrine reuptake inhibitors (SNRIs like venlafaxine, desvenlafaxine, milnacipran), and tricyclic antidepressants (TCAs like amitriptyline, imipramine, nortriptyline, clomipramine, doxepin, trimipramine), can increase the risk of serotonin syndrome goodrx.comrehabmypatient.commedscape.comsinglecare.commedscape.comaddictionresource.commedlineplus.goveuropa.eudrugs.com.

Other Serotonergic Agents: The risk of serotonin syndrome is also increased with concomitant use of this compound and other serotonergic drugs such as tramadol, triptans (e.g., sumatriptan, rizatriptan), fentanyl, meperidine, methadone, buspirone, tryptophan, and the herbal supplement St. John's wort goodrx.comrehabmypatient.comsinglecare.comnih.govmayoclinic.orgmedlineplus.goveuropa.euwww.nhs.uk. Dextromethorphan and amphetamines also have serotonergic effects and can increase this risk medscape.comsinglecare.commedlineplus.gov.

Effects on Coagulation Pathways in Conjunction with Antiplatelet/Anticoagulant Agents (e.g., NSAIDs, Aspirin)

This compound, like other serotonin reuptake inhibitors, can increase the risk of bleeding and bruising due to its interference with serotonin reuptake by platelets goodrx.commedscape.comfda.govdrugs.com. This risk is further elevated when this compound is co-administered with antiplatelet agents or anticoagulants goodrx.commedscape.comdrugs.com.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Aspirin (B1665792): Concomitant use of this compound with NSAIDs (e.g., ibuprofen, naproxen, diclofenac, ketorolac, celecoxib) or aspirin (acetylsalicylic acid) may increase the risk of gastrointestinal bleeding and stomach ulcers goodrx.commedscape.comfda.govsinglecare.comdrugs.commedindia.netdroracle.ai. Some clinical trial data suggest a statistically significantly higher incidence of bleeding-related adverse events with the combination of this compound and NSAIDs compared to this compound alone droracle.ainih.gov. However, other population-based case-control studies found no evidence of an increased risk for upper gastrointestinal bleeding when this compound was taken with prescription NSAIDs or aspirin, nor an interaction between them for increased risk of these events tandfonline.com.

Anticoagulants: Taking this compound with anticoagulants (e.g., warfarin, apixaban, dabigatran, edoxaban, alteplase, betrixaban, acenocoumarol) can also increase the risk of serious bleeding events drugbank.comgoodrx.commedscape.comsinglecare.comdrugs.commedindia.net. Close monitoring of coagulation parameters, such as International Normalized Ratio (INR) for warfarin, may be necessary when initiating or discontinuing this compound in patients on anticoagulant therapy singlecare.com.

Interactions with Other Central Nervous System Depressants

Given this compound's primary central nervous system (CNS) effects, caution is advised when it is co-administered with other centrally acting drugs, particularly those that cause CNS depression medscape.comfda.govdrugs.com.

Alcohol: Concomitant use of this compound with substantial or heavy alcohol intake may be associated with an increased risk of liver injury medscape.comfda.govdrugs.comdrugs.com. While this compound does not appear to enhance the central nervous system effects of alcohol, the risk of liver toxicity is a significant concern nih.govdrugs.com.

Benzodiazepines and Other CNS Depressants: Combining this compound with benzodiazepines (e.g., alprazolam, diazepam, clonazepam), opioids, sleep aids (e.g., zolpidem), and antihistamines with sedative properties can lead to additive CNS depressant effects, including increased sedation, dizziness, confusion, and impaired psychomotor performance drugbank.comrehabmypatient.comdrugs.comaddictionresource.comdrugs.comdrugs.comnih.gov. Patients should be cautioned about these potential effects, especially regarding activities requiring mental alertness drugs.com.

Role of Drug Transporters (e.g., P-glycoprotein) in Interactions

Drug transporters play a crucial role in the pharmacokinetics of therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME). These proteins regulate the movement of drugs across biological membranes, including the blood-brain barrier (BBB), intestinal epithelium, and renal tubules. This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), engages in various interactions with different transporter systems, impacting the disposition of co-administered drugs and potentially its own pharmacological profile.

P-glycoprotein (P-gp/ABCB1)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux transporter belonging to the ATP-binding cassette (ABC) superfamily. It is widely expressed in various tissues, including the intestinal lumen, liver, kidneys, and the blood-brain barrier, where it actively extrudes substrates out of cells, thereby limiting their absorption and distribution to target sites nih.govnih.gov.

This compound as a P-gp Inhibitor

Research indicates that this compound can act as an inhibitor of P-gp function. Molecular modeling studies have suggested that this compound may competitively inhibit P-gp acs.org. This inhibitory effect has been demonstrated in both in vitro and in vivo settings.

In vitro findings: Studies using Caco-2 cells, a human colon cancer cell line that naturally expresses P-gp, have shown that this compound causes a concentration-dependent increase in the intracellular accumulation of Rhodamine 123 (Rhd123), a known P-gp substrate researchgate.netnih.gov. This increased accumulation suggests that this compound impedes the efflux activity of P-gp.

In vivo findings: Co-administration of this compound with P-gp substrates has been observed to alter their pharmacokinetics. For instance, in rat models, co-administration of this compound with citalopram resulted in significant increases in the Cmax (peak plasma concentration) and AUC (area under the concentration-time curve) of citalopram, suggesting a potential P-gp inhibitory effect of this compound acs.org. Similarly, an in vivo study evaluating the effect of this compound on the bioavailability of talinolol (B1681881), a P-gp probe substrate, found that co-administration of this compound increased talinolol's bioavailability researchgate.netnih.gov.

These findings collectively suggest that this compound can inhibit P-gp, potentially leading to increased systemic exposure and altered tissue distribution of co-administered P-gp substrates.

Table 1: Research Findings on this compound's P-gp Inhibitory Effect

| Study Type | Method/Substrate | Key Finding | Citation |

| In Vitro | Caco-2 cells, Rhodamine 123 accumulation | Concentration-dependent increase in Rhd123 accumulation | researchgate.netnih.gov |

| In Vivo | Rats, Citalopram pharmacokinetics | Increased Cmax and AUC of citalopram when co-administered with this compound | acs.org |

| In Vivo | Talinolol bioavailability | Increased bioavailability of talinolol when co-administered with this compound | researchgate.netnih.gov |

This compound as a P-gp Substrate

Despite its inhibitory effects, evidence suggests that this compound itself is generally not considered a transported substrate of P-gp. Multiple studies have investigated this aspect:

A comprehensive review of this compound's pharmacokinetics explicitly states that this compound is not a substrate of ABCB1 (P-gp) pharmgkb.org.

In vitro bidirectional transport experiments conducted in ABCB1-transfected MDCKII-MDR1 cell lines, which overexpress human P-gp, showed that this compound was not a transported substrate of human P-gp, exhibiting a transport ratio (TR) ≤ 1.16 researchgate.netresearchgate.netoup.com. A transport ratio of 1.5 or higher typically indicates a compound is a P-gp substrate oup.com.

This indicates that while this compound can modulate P-gp activity, its own transport across membranes is not significantly mediated by this efflux pump.

Table 2: Research Findings on this compound as a P-gp Substrate

| Study Type | Cell Line/Method | Transport Ratio (TR) | Conclusion | Citation |

| In Vitro | ABCB1-transfected MDCKII-MDR1 cells | ≤ 1.16 | Not a transported substrate of human P-gp | researchgate.netresearchgate.netoup.com |

| Review | Literature analysis | N/A | Not a substrate of ABCB1 (P-gp) | pharmgkb.org |

Solute Carrier (SLC) Transporters

Solute carrier (SLC) transporters constitute a large family of membrane proteins that facilitate the transport of a wide array of solutes, including ions, nutrients, and drugs, across biological membranes nih.govnih.govresearchgate.net. This compound's primary pharmacological action involves its interaction with specific SLC transporters.

Neurotransmitter Transporters (SERT, NET, DAT)

This compound is primarily known for its potent and selective inhibition of the serotonin transporter (SERT, also known as SLC6A4) and the norepinephrine transporter (NET, also known as SLC6A2) nih.govpharmgkb.orgresearchgate.net. It also exhibits weak inhibitory activity on the dopamine (B1211576) transporter (DAT, also known as SLC6A3) nih.govpharmgkb.org. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition by this compound leads to increased concentrations of serotonin and norepinephrine in the central nervous system, contributing to its therapeutic effects in conditions such as major depressive disorder and generalized anxiety disorder nih.govpharmgkb.org.

Table 3: this compound's Interaction with Neurotransmitter Transporters

| Transporter Name | Gene Name | This compound's Action | Citation |

| Serotonin Transporter (SERT) | SLC6A4 | Potent and selective inhibitor | nih.govpharmgkb.orgresearchgate.net |

| Norepinephrine Transporter (NET) | SLC6A2 | Potent and selective inhibitor | nih.govpharmgkb.orgresearchgate.net |

| Dopamine Transporter (DAT) | SLC6A3 | Weak inhibitor | nih.govpharmgkb.org |

Organic Cation Transporters (OCTs)

Beyond its well-known interactions with monoamine transporters, this compound has also been identified as an inhibitor of certain organic cation transporters (OCTs). Specifically, this compound potently inhibits the transport mediated by Organic Cation Transporter 2 (OCT2, also known as SLC22A2) aacrjournals.org. OCT2 is expressed in various tissues, including the kidneys, and plays a role in the uptake of endogenous organic cations and numerous drugs.

Research has shown that this compound can inhibit the OCT2-mediated transport of several xenobiotic substrates, including oxaliplatin, an anticancer drug aacrjournals.org. This inhibition is reversible and concentration-dependent. While this compound also shows similar inhibitory effects against the structurally related hepatic transporter OCT1 (SLC22A1), its effect on OCT3 (SLC22A3) and the organic anion transporting polypeptides OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) is less profound or negligible aacrjournals.org. The inhibition of OCT2 by this compound has been explored as a strategy to prevent oxaliplatin-induced peripheral neurotoxicity aacrjournals.org.

Table 4: this compound's Interaction with Organic Cation Transporters

| Transporter Name | Gene Name | This compound's Action | Key Finding | Citation |

| Organic Cation Transporter 2 (OCT2) | SLC22A2 | Potent inhibitor | Inhibits transport of xenobiotic substrates including oxaliplatin | aacrjournals.org |

| Organic Cation Transporter 1 (OCT1) | SLC22A1 | Inhibitor | Similar inhibitory effects to OCT2, but less studied in this context | aacrjournals.org |

| Organic Cation Transporter 3 (OCT3) | SLC22A3 | Less profound to no effect | Minimal inhibition observed | aacrjournals.org |

| OATP1B1 | SLCO1B1 | No effect | No significant inhibition observed | aacrjournals.org |

| OATP1B3 | SLCO1B3 | No effect | No significant inhibition observed | aacrjournals.org |

Duloxetine in Special Patient Populations: Research Considerations

Geriatric Patient Populations

Older adults represent a significant portion of patients treated with duloxetine. Research in this demographic has focused on cardiovascular and cognitive outcomes, given the prevalence of comorbidities and age-related physiological changes.

The cardiovascular safety of this compound in the elderly is a key area of investigation. Short-term clinical trials have generally shown minimal cardiac effects. nih.gov For instance, a randomized, placebo-controlled trial in adults aged 65 and older with depression noted a statistically significant decrease in orthostatic blood pressure of about 3 mmHg compared to placebo, but no differences in treatment-emergent orthostatic hypotension. nih.gov Another study in older adults with generalized anxiety disorder found small, clinically insignificant changes in sitting blood pressure and pulse rate. nih.gov In patients with a history of cardiovascular disease, one study found a heart rate increase of 2.75 bpm in the 120 mg/day this compound group compared to placebo, but no changes in blood pressure or other vital signs. nih.gov

However, research into long-term use, particularly in patients with pre-existing cardiovascular conditions, suggests a need for caution. nih.govjacc.org A retrospective medical record assessment and a case series involving older adults on long-term, high-dose this compound (≥60 mg daily) identified potential cardiovascular adverse drug reactions. nih.govjacc.org These included hypertensive episodes, peripheral cyanosis, vasoconstriction, and atrial fibrillation. nih.govjacc.org In these cases, a positive dechallenge, meaning symptom resolution or improvement, was observed after reducing or discontinuing this compound. nih.govresearchgate.net These findings highlight the importance of monitoring cardiovascular function in geriatric patients on long-term this compound therapy, especially those with underlying cardiovascular difficulties. nih.govjacc.org

Cognitive impairment is a common comorbidity in elderly patients with major depressive disorder (MDD). Research has explored the effects of this compound on cognitive function in this population. An 8-week, double-blind, placebo-controlled trial involving 311 elderly patients (median age 72) with recurrent MDD found that this compound demonstrated a significantly greater improvement in a composite cognitive score compared to placebo. psychiatryonline.orgnih.gov This improvement was primarily driven by enhanced verbal learning and memory. psychiatryonline.orgnih.govalzdiscovery.org

Patients treated with this compound showed significantly greater improvements on the Hamilton Depression Scale (HAM-D) and the Geriatric Depression Scale (GDS) compared to placebo. psychiatryonline.orgnih.gov Path analysis suggested that the positive effect of this compound on the composite cognitive score was mainly a direct treatment effect rather than an indirect result of improved depression symptoms. psychiatryonline.orgalzdiscovery.org This suggests that the dual-action mechanism of this compound on serotonin (B10506) and norepinephrine (B1679862) reuptake may contribute to its efficacy in improving cognitive symptoms in elderly patients with depression. psychiatryonline.org

Cognitive Outcomes in Elderly Patients with MDD on this compound vs. Placebo (8-Week Study)

| Outcome Measure | This compound Group | Placebo Group | Significance |

|---|---|---|---|

| Composite Cognitive Score (LS Mean Change) | 1.95 | 0.76 | p < 0.05 |

| HAM-D Total Score (LS Mean Change) | -6.49 | -3.72 | p < 0.05 |

| GDS Total Score (LS Mean Change) | -4.07 | -1.34 | p < 0.05 |

| HAM-D Response Rate | 37.3% | 18.6% | p < 0.05 |

| HAM-D Remission Rate | 27.4% | 14.7% | p < 0.05 |

Renal and Hepatic Impairment: Pharmacokinetic and Clinical Outcome Studies

Since this compound is extensively metabolized in the liver with its metabolites excreted by the kidneys, renal and hepatic impairment can significantly alter its pharmacokinetics. researchgate.netdroracle.ai

Studies have shown that mild to moderate renal impairment (Creatinine Clearance [CLcr] ≥30 mL/min) does not have a statistically significant effect on the pharmacokinetic parameters of this compound. nih.govnih.gov Therefore, dose adjustments are not considered necessary for these patients. researchgate.netnih.gov

In contrast, severe renal impairment (CLcr <30 mL/min) and end-stage renal disease (ESRD) lead to substantial increases in exposure to both this compound and its metabolites. researchgate.netdroracle.ainih.gov In a single-dose study involving subjects with ESRD, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound were approximately two-fold higher than in healthy subjects. researchgate.netnih.gov The Cmax and AUC of two major inactive metabolites were up to 2- and 9-fold higher, respectively, due to reduced renal clearance. researchgate.netnih.gov Consequently, this compound is generally not recommended for patients with severe renal impairment or ESRD. researchgate.netnih.gov

Pharmacokinetic Changes of this compound in Renal Impairment

| Degree of Renal Impairment | Effect on this compound Pharmacokinetics |

|---|---|

| Mild to Moderate (CLcr ≥30 mL/min) | No significant effect on clearance; no dose adjustment needed. nih.govnih.gov |

| Severe / ESRD (CLcr <30 mL/min) | ~2-fold increase in this compound Cmax and AUC. researchgate.netnih.gov |

| Severe / ESRD (CLcr <30 mL/min) | Up to 9-fold increase in inactive metabolite AUC. droracle.ainih.gov |

Hepatic impairment also significantly affects this compound's pharmacokinetics. researchgate.net A study in subjects with moderate liver cirrhosis (Child-Pugh Class B) who received a single dose of this compound found that the drug's elimination was markedly reduced. nih.gov Compared to healthy subjects, individuals with cirrhosis had a mean plasma this compound exposure (AUC) that was fivefold higher and an elimination half-life that was approximately three times longer. researchgate.netnih.gov The apparent clearance of this compound was significantly lower in the cirrhotic group. nih.gov These findings indicate that hepatic insufficiency substantially decreases the ability to metabolize and eliminate this compound, making dose adjustments necessary. researchgate.netnih.govdroracle.ai

Pharmacokinetic Parameters of this compound in Moderate Hepatic Impairment vs. Healthy Subjects

| Pharmacokinetic Parameter | Cirrhotic Subjects (Child-Pugh Class B) | Healthy Subjects |

|---|---|---|

| Apparent Clearance (CL/F) | 24 L/h | 160 L/h |

| AUC (Area Under the Curve) | 775 ng·h/mL | 268 ng·h/mL |

| Half-life (t1/2) | 47.8 h | 13.5 h |

Pregnancy and Lactation: Fetal and Infant Exposure and Developmental Outcome Research

Regarding lactation, research indicates that infant exposure to this compound through breast milk is minimal. nih.gov Studies have found that the infant's exposure is less than 1% of the maternal weight-adjusted dose, which suggests that this compound may be administered to a breastfeeding woman. nih.gove-lactancia.org While one case report noted no adverse effects in an exclusively breast-fed infant exposed to the drug, it also acknowledged that the possibility of long-term neurobehavioral deficits cannot be excluded as long-term follow-up has not been conducted. researchgate.net

Pediatric Patient Research for Approved and Investigational Indications

Research into the use of this compound in pediatric populations has led to its approval for some indications but not others.

This compound is approved for the treatment of Generalized Anxiety Disorder (GAD) in pediatric patients aged 7 to 17 years. childrenswi.org This approval was based on a 10-week, placebo-controlled trial with 272 patients, which demonstrated that this compound was superior to placebo as measured by the Pediatric Anxiety Rating Scale for GAD. childrenswi.org

In contrast, research on this compound for the treatment of Major Depressive Disorder (MDD) in children and adolescents has been inconclusive. nih.gov A double-blind efficacy and safety study failed to show a separation from placebo on the Children's Depression Rating Scale-Revised (CDRS-R) after 10 weeks; notably, the active control, fluoxetine (B1211875), also did not separate from placebo. nih.gov Similarly, a 6-week trial in Japan in children and adolescents (ages 9-17) with MDD also found no significant difference between the this compound and placebo groups on the primary endpoint. nih.govpsychopharmacologyinstitute.com As a result of these findings, a pediatric indication for MDD was not pursued. psychopharmacologyinstitute.com

Q & A

Q. What validated analytical methods are recommended for quantifying duloxetine in pharmaceutical formulations?

A derivative UV spectrophotometric method using acetonitrile-water (8:2) as the solvent/mobile phase has been validated for this compound quantification. This method employs Shimadzu UV-1700/1800 spectrophotometers and demonstrates specificity for this compound in the presence of excipients . For impurity profiling, HPLC-based methods with system suitability criteria (e.g., signal-to-noise ratio > 10) are outlined in pharmacopeial standards like USP 35–NF 30, which specify buffer systems, mobile phases, and acceptance thresholds for organic impurities .

Q. How are this compound clinical trials systematically identified for meta-analyses?

A protocol-driven approach involves searching PubMed for systematic reviews/meta-analyses using terms like “this compound AND Meta-Analysis[ptyp]”, followed by extracting individual trials from these sources. Additional registries (ClinicalTrials.gov , EMA, FDA databases) are screened with “this compound” as the search term, filtered by study type (e.g., interventional) and population (adults/older adults) .

Q. What are the common treatment-emergent adverse events (TEAEs) associated with this compound across indications?

Pooled safety data from 64 studies (N=23,983) show nausea (most frequent), headache, dry mouth, and dizziness as common TEAEs. Discontinuation due to adverse events occurs in 20% of patients, with serious adverse events (SAEs) at 3.5%. Blood pressure increases are minimal (<1 mmHg on average), and liver enzyme elevations are clinically insignificant (<2 U/L) .

Advanced Research Questions

Q. How can data mining resolve formulation challenges in this compound gastro-resistant pellets?

Data mining techniques (e.g., decision trees, clustering) analyze historical non-systematic datasets to model the impact of formulation variables (e.g., polymer ratios, pellet size) on acid resistance and dissolution profiles. These models guide factorial design experiments for optimizing drug release kinetics, critical for BCS Class 2 drugs like this compound .

Q. How do patient-perceived benefits of this compound for pain management compare to placebo effects in randomized trials?

In the SWOG S1202 trial, this compound’s benefit-risk trade-off favored active treatment even among patients who experienced adverse events (AEs) without pain reduction. This paradox may arise from expectation bias: patients attributing AEs to active treatment report perceived benefit, whereas placebo non-responders do not. Analyses adjusted for missing data via multiple imputation to mitigate attrition bias .

Q. What methodological limitations arise when comparing this compound to other antidepressants in meta-analyses?

Heterogeneity in study designs (e.g., this compound vs. fluoxetine/paroxetine in Chinese RCTs) complicates pooled statistical analyses. Tools like RevMan 5.3 assess risk of bias (Cochrane criteria), but outcome variability (e.g., differing pain scales in CIPN studies) necessitates descriptive synthesis rather than meta-regression .

Q. How does this compound’s efficacy in diabetic neuropathy (PDN) compare to pregabalin and amitriptyline?

this compound shows superiority over placebo in PDN pain reduction (NNT=5) but lacks consistent advantage over pregabalin or amitriptyline in head-to-head trials. Cardiovascular safety profiles favor this compound over tricyclics (e.g., amitriptyline) in comorbid populations, though evidence is limited to single trials per comparator .

Q. What statistical approaches address missing data in longitudinal this compound trials for depression?

Mixed-effects regression models handle missing data under the missing-at-random (MAR) assumption, while sensitivity analyses (e.g., pattern-mixture models) test robustness. The SWOG S1202 trial used multiple imputation to retain 75% of randomized participants, ensuring balanced missingness across arms .

Q. How do symptom clusters influence this compound’s response trajectories in depression?

Cluster analyses of STAR*D and CO-MED trial data identified subgroups with distinct symptom profiles (e.g., somatic vs. cognitive). This compound’s efficacy varies across clusters, suggesting personalized dosing or combination therapies (e.g., this compound + olanzapine for somatic symptoms) .

Q. What confounding factors complicate this compound safety assessments in elderly populations?

Older adults exhibit higher rates of this compound-induced falls (NNH=10) and withdrawals due to AEs (NNH=12) compared to younger cohorts. Comorbidities (e.g., cardiovascular disease) and polypharmacy interactions (e.g., NSAIDs) necessitate adjusted dosing and AE monitoring protocols .

Tables

Table 1. Common TEAEs in this compound Safety Database

| Adverse Event | Incidence (%) | Discontinuation Rate (%) |

|---|---|---|

| Nausea | 23.5 | 5.2 |

| Headache | 18.7 | 1.8 |

| Dry Mouth | 15.3 | 2.1 |

| Dizziness | 10.9 | 3.4 |

| Source: Pooled analysis of 64 trials (N=23,983) |

Table 2. This compound vs. Comparators in PDN

Key Notes

- Methodological Rigor : Prioritize trials with predefined experimental designs (e.g., factorial plans) over retrospective data mining to minimize confounding .

- Bias Mitigation : Use imputation techniques and sensitivity analyses to address missing data in longitudinal studies .

- Clinical Relevance : Tailor this compound use to patient subgroups (e.g., somatic symptom clusters) and monitor elderly populations for falls and AEs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報